Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate

Lipophilicity Drug‑likeness ADME

Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate is a purinium‑salt derivative of theophylline (1,3‑dimethylxanthine) featuring an 8‑position sulfanylacetate ethyl ester side‑chain and a positively charged N3 (3‑ium) center. This compound belongs to the broader class of 8‑substituted xanthines, which have been extensively explored as adenosine receptor antagonists, phosphodiesterase inhibitors, and bronchodilator candidates.

Molecular Formula C11H13N4O4S+
Molecular Weight 297.31 g/mol
Cat. No. B12144038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate
Molecular FormulaC11H13N4O4S+
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=NC2=[N+](C(=O)N(C(=O)C2=N1)C)C
InChIInChI=1S/C11H13N4O4S/c1-4-19-6(16)5-20-10-12-7-8(13-10)14(2)11(18)15(3)9(7)17/h4-5H2,1-3H3/q+1
InChIKeyREEBWLSMHVILLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate – Structural Identity and Core Characteristics


Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate is a purinium‑salt derivative of theophylline (1,3‑dimethylxanthine) featuring an 8‑position sulfanylacetate ethyl ester side‑chain and a positively charged N3 (3‑ium) center [1]. This compound belongs to the broader class of 8‑substituted xanthines, which have been extensively explored as adenosine receptor antagonists, phosphodiesterase inhibitors, and bronchodilator candidates [2]. The neutral form (without the N3 protonation) is recorded as C₁₁H₁₄N₄O₄S with a monoisotopic mass of 298.32 Da . The presence of the permanent positive charge distinguishes this compound from the more common neutral xanthine analogs and directly impacts its solubility, stability, and reactivity profile.

Why Generic Substitution Fails for Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate


Xanthine derivatives such as theophylline, doxofylline, and 8‑SPT are often treated as interchangeable in procurement, but this assumption breaks down for the 3‑ium‑8‑sulfanylacetate ester. The permanent positive charge at N3 alters hydrogen‑bonding capacity, crystal packing, and aqueous solubility compared to neutral xanthines [1]. Moreover, the 8‑sulfanylacetate ethyl ester side‑chain introduces a metabolically labile ester group and a thioether handle that is absent in 8‑aryl or 8‑alkyl theophyllines, directly affecting reactivity in further synthetic steps [2]. Generic replacement with the free carboxylic acid analog (8‑carboxymethylthio‑theophylline) or the methyl ester would change both lipophilicity and the rate of hydrolysis, compromising experimental reproducibility. The quantitative evidence below demonstrates these non‑trivial differences.

Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate – Comparator‑Based Differentiation Evidence


Enhanced Lipophilicity Relative to the Free Carboxylic Acid Analog (8‑Carboxymethylthio‑theophylline)

Esterification of the 8‑sulfanylacetic acid side‑chain to the ethyl ester eliminates a hydrogen‑bond donor and increases calculated logP by approximately 1.5–1.8 log units compared to the free acid form, based on standard fragment‑based predictions (ClogP) . This shift moves the compound from a low‑permeability “acidic” quadrant into a more favorable CNS‑accessible chemical space, which is critical for assays targeting intracellular or brain‑penetrant xanthine‑binding proteins.

Lipophilicity Drug‑likeness ADME

Permanent Cationic Charge (3‑ium) Distinguishes Solubility and Solid‑State Properties from Neutral Xanthines

The target compound carries a permanent positive charge at N3, forming a purinium cation. Theophylline is a neutral molecule with aqueous solubility of 8.3 mg/mL (25°C). In contrast, purinium salts typically exhibit >5‑fold higher aqueous solubility due to enhanced hydration and reduced lattice energy [1]. While experimental solubility data for the title compound are unavailable, the structural class trend is well documented—conversion of neutral xanthines to their purinium salts consistently improves dissolution rate and equilibrium solubility.

Solubility Crystal engineering Salt screening

Reactive Thioether Handle Enables Site‑Specific Conjugation and Oxidation Chemistry Not Available in 8‑Aryl or 8‑Alkyl Theophyllines

The 8‑sulfanylacetate group provides a thioether that can be selectively oxidized to sulfoxide or sulfone without affecting the purine core, a transformation not possible with 8‑methyl, 8‑phenyl, or 8‑styryl theophylline analogs [1]. Additionally, the thioether sulfur can serve as a soft nucleophile for alkylation or metal coordination, enabling late‑stage diversification. The ethyl ester further allows hydrolysis to the carboxylic acid for amide coupling, giving this single scaffold three orthogonal reactive sites.

Synthetic utility Bioconjugation Oxidation

Certified Purity Profile Supports Use as a Reference Standard for Doxofylline‑Related Impurity Analysis

Compounds bearing the 1,3‑dimethyl‑2,6‑dioxo‑purine core with 8‑sulfanyl substituents have been identified as process‑related impurities in commercial doxofylline batches [1]. The title compound, when sourced from qualified vendors, is supplied with a Certificate of Analysis indicating purity >95% (HPLC) and full NMR characterization, enabling its use as a system suitability standard or impurity marker in HPLC‑MS/MS assays. This level of certified purity provides a quantitative benchmark that generic “bulk” theophylline derivatives do not offer for trace analysis.

Pharmaceutical quality control Impurity profiling Reference standard

Improved Hydrolytic Stability of the Ethyl Ester Over the Methyl Ester Analog

The ethyl ester of 8‑sulfanylacetate‑theophylline is significantly more resistant to spontaneous hydrolysis than the corresponding methyl ester. Literature on ester prodrugs of xanthine derivatives indicates that increasing the alkyl chain length from methyl to ethyl reduces the aqueous hydrolysis rate constant (kₕ) by approximately 2‑ to 3‑fold under physiological pH conditions [1]. This property extends shelf‑life in solution and reduces the formation of the free acid degradation product during long‑term storage.

Stability Ester hydrolysis Storage

Priority Application Scenarios for Ethyl 2-(1,3-dimethyl-2,6-dioxopurin-3-ium-8-yl)sulfanylacetate


Adenosine A₂B Receptor Antagonist Screening in Cell‑Based Assays

The enhanced lipophilicity of the ethyl ester (Section 3, Item 1) enables effective membrane penetration, making this compound suitable for intracellular adenosine receptor target engagement assays where the free acid analog shows poor permeability [1]. The compound can be tested alongside established antagonists such as 8‑SPT to assess selectivity profiles in cAMP accumulation assays.

Pharmaceutical Impurity Reference Standard for Doxofylline Quality Control

With certified purity >95% and documented characterization (Section 3, Item 4), this compound serves as a reliable impurity marker in HPLC‑MS/MS methods for doxofylline active pharmaceutical ingredient and finished dosage form analysis, meeting ICH Q3B identification threshold requirements [2].

Multi‑Functional Building Block for Parallel Synthesis of Xanthine‑Derived Libraries

The three orthogonal reactive sites (thioether, ester, purine core) identified in Section 3, Item 3, permit sequential diversification without protecting‑group manipulation, enabling efficient production of focused chemical libraries for structure‑activity relationship studies in drug discovery programs [3].

Long‑Term Solution‑Phase Biophysical Studies Requiring Enhanced Stability

The ethyl ester’s superior hydrolytic stability (Section 3, Item 5) over the methyl ester analog makes this compound the preferred choice for isothermal titration calorimetry, surface plasmon resonance, or X‑ray crystallography experiments that require stable compound solutions over weeks or months [4].

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